![molecular formula C18H21N3O4S B2639036 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate CAS No. 1197733-16-6](/img/structure/B2639036.png)
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s source or method of synthesis .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be analyzed. This can include its melting point, boiling point, solubility in various solvents, and its optical properties. The compound’s acidity or basicity, its stereochemistry, and other chemical properties may also be analyzed .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the field often focuses on the synthesis and characterization of novel compounds with potential applications in drug development or materials science. For example, studies on the synthesis of thiophene derivatives, similar to the core structure of the mentioned compound, have been conducted to explore their fluorescence properties, which could be useful in the development of new imaging agents or materials with specific optical properties (Guo Pusheng, 2009).
Medicinal Chemistry and Drug Design
Compounds with complex cycloalkyl and thiophene units are often explored for their potential medicinal properties. For instance, derivatives of cyclopropanecarboxylic acids have been synthesized to investigate their use in creating new drugs with improved pharmacological profiles. These compounds can serve as key intermediates in the development of novel therapeutic agents, highlighting the importance of such molecules in drug discovery processes (U. Schöllkopf, R. Harms, D. Hoppe, 1973).
Heterocyclic Chemistry
The synthesis and exploration of heterocyclic compounds, particularly those containing thiophene and cyanoacetamide groups, play a crucial role in the development of drugs with antitumor and antioxidant activities. These studies not only expand the chemical space of bioactive molecules but also contribute to the understanding of structure-activity relationships vital for drug design (S. A. Bialy, M. Gouda, 2011).
Applications in Agriculture
Some research focuses on the synthesis of novel compounds that can act as inhibitors for enzymes relevant in agricultural sciences. For example, inhibitors for 1-aminocyclopropane-1-carboxylate deaminase, an enzyme involved in ethylene synthesis in plants, have been synthesized to study plant growth and stress responses. These compounds, by modulating ethylene levels, could potentially be used to enhance crop yield or stress tolerance (Z. Zhao, Hung‐wen Liu, 2002).
Material Science
In the realm of material science, the synthesis of novel organic compounds, such as those containing thiophene units, can lead to the development of new dyes with applications in textile engineering and polymer science. The exploration of their complexation with metals and their dyeing performance on various fabrics underscores the interdisciplinary nature of chemical research, bridging chemistry, materials science, and industrial applications (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-11-8-14(20-16(23)12-4-5-12)26-15(11)17(24)25-9-13(22)21-18(10-19)6-2-3-7-18/h8,12H,2-7,9H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOBEKIBAHBTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2CC2)C(=O)OCC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclopentyl)carbamoyl]methyl 5-cyclopropaneamido-3-methylthiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

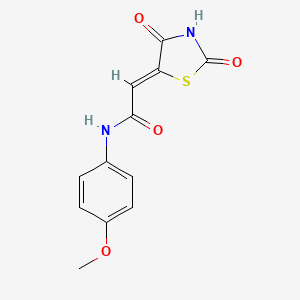
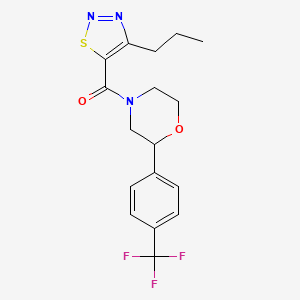

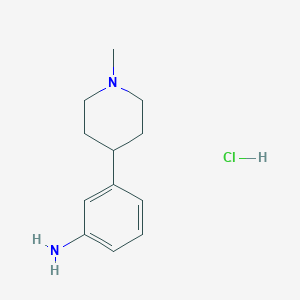
![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)
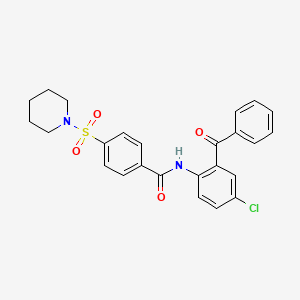
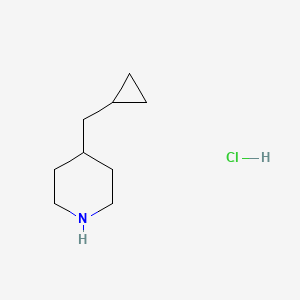


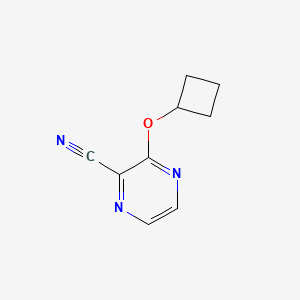
![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2638974.png)
![N-Ethyl-N-[2-oxo-2-(5-pyridin-4-yl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2638975.png)